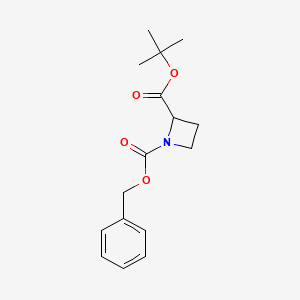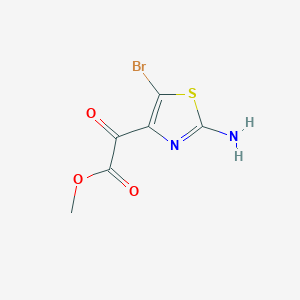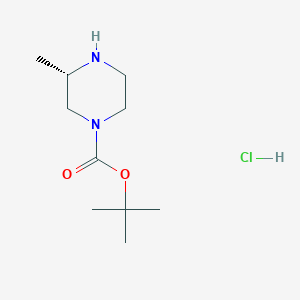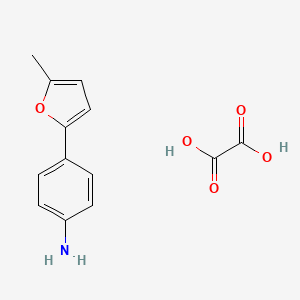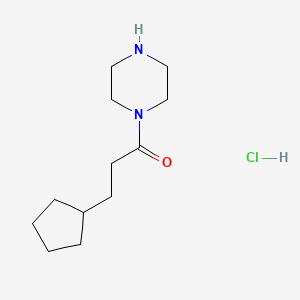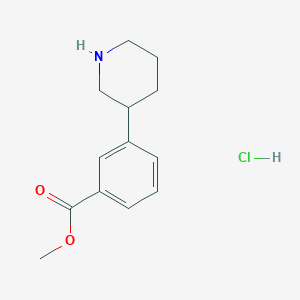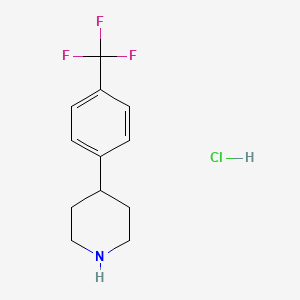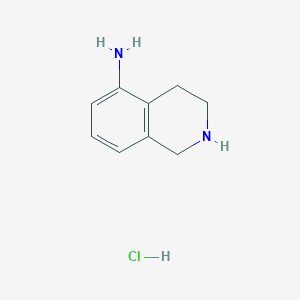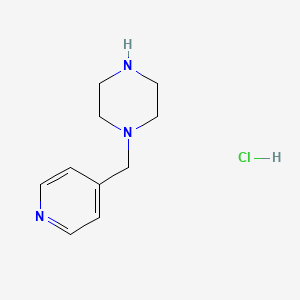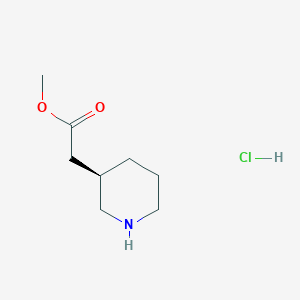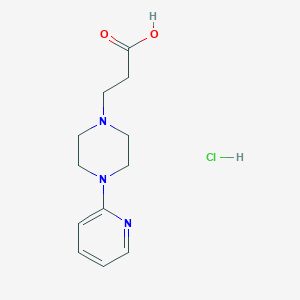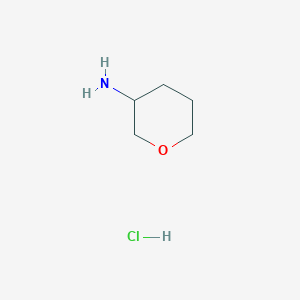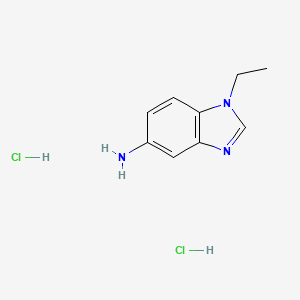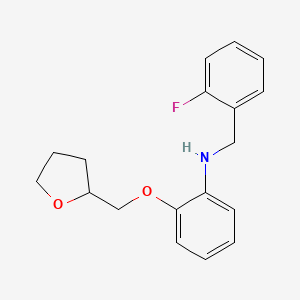
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Vue d'ensemble
Description
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline, commonly referred to as NFBFMA, is a heteroaromatic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. NFBFMA has also been used in the synthesis of other compounds, such as quinolines and coumarins, and as a precursor for the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
NFBFMA has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of other heterocyclic compounds, such as quinolines and coumarins. NFBFMA has also been studied for its antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its potential applications in drug delivery systems.
Mécanisme D'action
The mechanism of action of NFBFMA is still under investigation. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, it is thought that NFBFMA may act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators, such as cytokines and chemokines. Finally, this compound has been studied for its potential antifungal activity, as it has been found to inhibit the growth of several fungal species.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBFMA have not been extensively studied. However, it has been found to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been found to possess anti-cancer activity, as it has been found to inhibit the growth of several cancer cell lines. Finally, NFBFMA has been studied for its potential applications in drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using NFBFMA in laboratory experiments is its availability. This compound is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, the synthesis of NFBFMA can be easily scaled up for larger-scale experiments. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. As a result, it is important to use an appropriate solvent for the synthesis and storage of this compound.
Orientations Futures
There are a number of potential future directions for the study of NFBFMA. First, further research is needed to elucidate the exact mechanism of action of this compound. Additionally, further research is needed to investigate the potential applications of this compound in drug delivery systems. Finally, further studies are needed to investigate the potential therapeutic applications of NFBFMA, including its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDGIAREBUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



